molecular formula C14H7ClINOS2 B11099416 (4E)-2-(2-chloro-5-iodophenyl)-4-(thiophen-2-ylmethylidene)-1,3-thiazol-5(4H)-one

(4E)-2-(2-chloro-5-iodophenyl)-4-(thiophen-2-ylmethylidene)-1,3-thiazol-5(4H)-one

Cat. No.: B11099416
M. Wt: 431.7 g/mol
InChI Key: QBBPKFLNJQFYRK-KPKJPENVSA-N
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Description

2-(2-CHLORO-5-IODOPHENYL)-4-[(E)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a thiophene ring, and halogenated phenyl groups

Preparation Methods

The synthesis of 2-(2-CHLORO-5-IODOPHENYL)-4-[(E)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Halogenation: Introduction of chlorine and iodine atoms to the phenyl ring using halogenating agents such as N-chlorosuccinimide (NCS) and iodine.

    Coupling Reactions: Formation of the thiophene ring and its attachment to the thiazole ring through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

2-(2-CHLORO-5-IODOPHENYL)-4-[(E)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-CHLORO-5-IODOPHENYL)-4-[(E)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active compound due to its unique structure and potential biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-5-IODOPHENYL)-4-[(E)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar compounds to 2-(2-CHLORO-5-IODOPHENYL)-4-[(E)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE include:

    2-(2-CHLORO-5-IODOPHENYL)ACETONITRILE: Shares the halogenated phenyl group but differs in the functional groups attached.

    (2-CHLORO-5-IODOPHENYL)(2-ETHOXYPHENYL)METHANOL: Contains similar halogenated phenyl groups but has different substituents.

The uniqueness of 2-(2-CHLORO-5-IODOPHENYL)-4-[(E)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H7ClINOS2

Molecular Weight

431.7 g/mol

IUPAC Name

(4E)-2-(2-chloro-5-iodophenyl)-4-(thiophen-2-ylmethylidene)-1,3-thiazol-5-one

InChI

InChI=1S/C14H7ClINOS2/c15-11-4-3-8(16)6-10(11)13-17-12(14(18)20-13)7-9-2-1-5-19-9/h1-7H/b12-7+

InChI Key

QBBPKFLNJQFYRK-KPKJPENVSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl

Origin of Product

United States

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